[{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
Overview
Description
[{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
is a chemical compound that belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . It has a molecular weight of 215.25 .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In this frame, considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .
Molecular Structure Analysis
The molecular structure of This compound
is characterized by a piperidine ring bound to a phenyl group . The InChI Code for this compound is 1S/C10H17NO4/c1-2-15-10 (14)8-3-5-11 (6-4-8)7-9 (12)13/h8H,2-7H2,1H3, (H,12,13)
.
Physical and Chemical Properties Analysis
Scientific Research Applications
Impurity Analysis in Drug Synthesis
In the pharmaceutical industry, the analysis and identification of impurities are crucial for ensuring the quality and safety of drugs. Kancherla et al. (2018) conducted a study to identify and isolate impurities found in Repaglinide, an anti-diabetic drug. They detected seven unknown impurities and characterized their chemical structures using various analytical techniques. One of the impurities identified was 2-(3-ethoxy-4-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl) carbamoyl)phenyl)acetic acid. The study emphasizes the importance of impurity analysis in drug development and quality control (Kancherla et al., 2018).
Synthesis of Chromene Derivatives
Chromene derivatives are compounds of interest due to their potential pharmacological activities. Velikorodov et al. (2014) explored the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment. They reported the synthesis of various chromene derivatives, one of which involved the esterification of 2-{7-[(methoxycarbonyl)amino]-2-oxo-2H-chromen-4-yl}acetic acid. This study contributes to the field of medicinal chemistry by providing novel compounds for further pharmacological evaluation (Velikorodov et al., 2014).
Synthesis of Piperidine-based Compounds
Piperidine-based compounds have various applications in pharmaceuticals due to their biological activities. Naik et al. (2013) described the synthesis of novel Mannich bases bearing a pyrazolone moiety, which involved the use of piperidine as a reactant. These bases were characterized and their electrochemical behaviors were studied. This research adds to the understanding of piperidine-based compounds and their potential applications (Naik et al., 2013).
Antibacterial Activity of Piperidine-containing Compounds
Merugu et al. (2010) conducted a study on the synthesis of piperidine-containing pyrimidine imines and thiazolidinones under microwave irradiation. These compounds were evaluated for their antibacterial activity, showcasing the potential use of piperidine-based compounds in developing new antibacterial agents (Merugu et al., 2010).
Safety and Hazards
The safety information for [{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
Similar compounds have been used as semi-flexible linkers in protac development for targeted protein degradation .
Mode of Action
It’s worth noting that similar compounds have been used in the development of protacs, which typically work by binding to the target protein and an e3 ligase, leading to ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
If this compound is indeed used in protac development, it could potentially affect any pathway involving the targeted protein .
Result of Action
If used in protac development, the result of its action would likely be the degradation of the targeted protein .
Properties
IUPAC Name |
2-(N-[2-(4-ethoxycarbonylpiperidin-1-yl)-2-oxoethyl]anilino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-2-25-18(24)14-8-10-19(11-9-14)16(21)12-20(13-17(22)23)15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYVNERFANGODE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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